molecular formula C12H15NOS B7995202 4-(2-Carboxaldehydebenzyl)thiomorpholine

4-(2-Carboxaldehydebenzyl)thiomorpholine

Cat. No.: B7995202
M. Wt: 221.32 g/mol
InChI Key: UXWLWCUWMSYKAX-UHFFFAOYSA-N
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Description

4-(2-Carboxaldehydebenzyl)thiomorpholine is an organic compound with the molecular formula C12H15NOS It contains a thiomorpholine ring substituted with a benzyl group that has an aldehyde functional group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carboxaldehydebenzyl)thiomorpholine typically involves the reaction of thiomorpholine with 2-formylbenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiomorpholine nitrogen attacks the electrophilic carbon of the benzyl chloride, leading to the formation of the desired product.

    Starting Materials: Thiomorpholine, 2-formylbenzyl chloride

    Reaction Conditions: Basic conditions, typically using a base such as sodium hydroxide or potassium carbonate

    Solvent: Common solvents include dichloromethane or toluene

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carboxaldehydebenzyl)thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether

    Substitution: Alkyl halides or acyl chlorides in the presence of a base

Major Products

    Oxidation: 4-(2-Carboxybenzyl)thiomorpholine

    Reduction: 4-(2-Hydroxymethylbenzyl)thiomorpholine

    Substitution: Various substituted thiomorpholine derivatives depending on the electrophile used

Scientific Research Applications

4-(2-Carboxaldehydebenzyl)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(2-Carboxaldehydebenzyl)thiomorpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The thiomorpholine ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

4-(2-Carboxaldehydebenzyl)thiomorpholine can be compared with other similar compounds, such as:

    4-(2-Hydroxybenzyl)thiomorpholine: Similar structure but with a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.

    4-(2-Methoxybenzyl)thiomorpholine: Contains a methoxy group, which affects its electronic properties and reactivity.

    4-(2-Nitrobenzyl)thiomorpholine:

The uniqueness of this compound lies in its aldehyde functional group, which provides a versatile site for further chemical modifications and interactions.

Properties

IUPAC Name

2-(thiomorpholin-4-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c14-10-12-4-2-1-3-11(12)9-13-5-7-15-8-6-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWLWCUWMSYKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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